Bcrp-IN-1 was first reported in studies focusing on multidrug resistance mechanisms in cancer cells. It is classified as a small organic molecule, specifically a 3-methoxy flavone derivative, which has shown potential in overcoming drug resistance mediated by ABCG2. Its chemical structure allows it to interact effectively with the binding sites on the transporter protein, making it a valuable compound in cancer pharmacology.
The synthesis of Bcrp-IN-1 involves several steps that typically include:
The specific conditions (temperature, solvent systems, and reaction times) can vary based on the synthetic route chosen but should be optimized to yield high purity and yield.
The molecular structure of Bcrp-IN-1 can be characterized by its:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can confirm the structure and purity of Bcrp-IN-1.
Bcrp-IN-1 participates in several chemical reactions relevant to its function:
These reactions are critical for understanding how Bcrp-IN-1 can be utilized to improve drug delivery in resistant cancer cells.
The mechanism of action for Bcrp-IN-1 primarily involves:
Studies have shown that this inhibition can lead to increased intracellular concentrations of drugs like mitoxantrone and doxorubicin, enhancing their cytotoxic effects on resistant cancer cell lines.
Bcrp-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for formulating Bcrp-IN-1 into therapeutic agents or investigational drugs.
Bcrp-IN-1 has several significant applications in scientific research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2